Fomesafen

Overview

Description

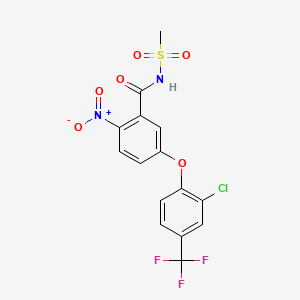

Fomesafen (5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulfonyl)-2-nitrobenzamide) is a diphenyl ether herbicide widely used for post-emergence control of annual and perennial broadleaf weeds in soybean, peanut, and other crops . It inhibits protoporphyrinogen oxidase (PPO), disrupting chlorophyll synthesis and causing oxidative membrane damage in susceptible plants. This compound is notable for its soil persistence, with a half-life ranging from 18 to 47 days depending on soil type, organic matter content, and application rate . However, its residual activity can lead to phytotoxicity in rotational crops like maize, wheat, and cowpea, necessitating the use of safeners or modified formulations .

Preparation Methods

The preparation of fomesafen involves several steps:

Etherification: m-Hydroxybenzoic acid and 3,4-dichlorotrifluorotoluene are etherified to obtain 3-[2-chloro-4-(trifluoromethyl)phenoxyl] benzoic acid.

Nitration: The resulting compound is nitrated to form 5-[2-chloro-4-(trifluoromethyl)phenoxyl]-2-nitrobenzoic acid.

Ammoniation: This compound is then ammoniated with methane sulfonamide under the action of a nanocatalyst to obtain a crude product of this compound.

Recrystallization: The crude product is recrystallized to obtain high-purity this compound.

Chemical Reactions Analysis

Fomesafen undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different by-products.

Reduction: Reduction reactions can alter its nitro group to an amino group.

Substitution: this compound can undergo substitution reactions, particularly involving its chlorine and nitro groups.

Common reagents used in these reactions include strong acids and bases, oxidizing agents like potassium permanganate, and reducing agents such as hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Herbicidal Efficacy

Fomesafen is widely recognized for its effectiveness against a range of broadleaf weeds. It is typically applied as a foliar spray, both pre-emergent and post-emergent, to manage weed populations effectively.

Key Findings:

- Weed Control: A study demonstrated that this compound significantly reduces the population of Amaranthus retroflexus, a major weed in soybean fields. Long-term application has shown a decline in weed community richness, although resistance levels in certain populations have increased over time .

- Dose-Response Relationship: The herbicide's efficacy varies with application rates. For example, doses around 375 g a.i./ha were found effective but also highlighted the emergence of resistant weed populations .

Resistance Development

The long-term use of this compound has raised concerns regarding the development of herbicide-resistant weed species. Research indicates that repeated applications can lead to reduced effectiveness against certain weeds.

Case Study:

- A comprehensive study on Amaranthus retroflexus revealed that continuous exposure to this compound led to significant resistance development. The research included bioassays that measured plant responses to varying concentrations of the herbicide, confirming that resistant populations exhibited higher survival rates under treatment conditions .

Environmental Impact

This compound's environmental implications are significant, particularly concerning its effects on non-target species and ecosystems.

Toxicological Insights:

- This compound is classified as slightly toxic to mammals and practically non-toxic to birds based on various studies. Its application can lead to alterations in soil microbial communities and aquatic ecosystems due to runoff or leaching .

- The compound's effects on non-target plants were quantified in studies showing that many species experienced over 20% damage when treated pre-emergently .

Metabolism and Residue Studies

Research into the metabolism of this compound in crops has provided insights into its behavior in agricultural settings.

Metabolic Pathways:

- Studies have shown that this compound is metabolized differently across various crops such as cotton and soybeans. Understanding these pathways helps in assessing residue levels and potential risks associated with food safety .

Regulatory Assessments

This compound is currently under review by regulatory bodies like the United States Environmental Protection Agency (EPA) for its safety and efficacy.

Regulatory Findings:

Mechanism of Action

Fomesafen exerts its herbicidal effects by inhibiting the enzyme protoporphyrinogen oxidase (PPO), which is essential for chlorophyll synthesis. This inhibition leads to the accumulation of protoporphyrin IX, a photodynamic pigment that causes cell membrane damage and ultimately plant death. Soybeans have a high tolerance to this compound due to their ability to metabolize it via glutathione S-transferase .

Comparison with Similar Compounds

Comparison with Other PPO-Inhibiting Herbicides

Fomesafen belongs to the diphenyl ether class of herbicides but shares functional similarities with other PPO inhibitors. Key comparisons include:

Table 1: Comparative Analysis of this compound and Structurally/Functionally Related Herbicides

Key Findings :

- Sulfentrazone and flumioxazin exhibit similar soil persistence to this compound but differ in chemical structure and crop selectivity. For example, sulfentrazone provides comparable control of protox-resistant common waterhemp but with higher residual activity .

- Acifluorfen, another diphenyl ether, shares structural motifs (e.g., nitro group, trifluoromethyl substitution) with this compound. Molecular docking studies reveal both bind similarly to PPO enzymes, but acifluorfen exhibits weaker inhibition of human PPO due to Met-368 substitution in the enzyme .

Safeners and Mitigators of this compound Phytotoxicity

To address this compound-induced crop damage, several safeners and derivatives have been developed:

Table 2: Safeners and Modified Formulations Mitigating this compound Toxicity

Key Findings :

- Thiazole phenoxypyridines (e.g., compound 4i) restore maize growth by counteracting this compound’s inhibition of root elongation and biomass accumulation .

- Cloquintocet-mexyl mitigates wheat injury without altering this compound’s metabolic pathway, suggesting a unique protective mechanism .

- Ionic liquid formulations of this compound reduce leaching risks and improve herbicidal activity through optimized octanol-water partition coefficients (log Kow = 2.8–3.5 vs. 1.2 for this compound) .

Environmental and Crop-Specific Impacts

This compound’s environmental behavior and phytotoxicity vary significantly across crops and soil types:

- Soil Persistence: Leaching is pronounced in soils with low organic matter (e.g., Red-Yellow Latosol) but reduced in high-organic-matter soils (e.g., Red-Yellow Argisol) .

- Crop-Specific Responses: Cowpea: Severe phytotoxicity (up to 33% yield reduction) and delayed harvest .

Biological Activity

Fomesafen is a selective herbicide widely used in agricultural practices, particularly for controlling broadleaf weeds in soybean and cotton crops. It functions primarily as a protoporphyrinogen IX (PPG) oxidase inhibitor, disrupting chlorophyll biosynthesis and leading to the accumulation of toxic porphyrins in plant tissues. This article delves into the biological activity of this compound, exploring its pharmacokinetics, mechanisms of action, toxicity profiles, and effects on non-target organisms.

Pharmacokinetics

This compound exhibits rapid absorption and extensive distribution in various species, including humans. Studies indicate that after oral administration, bioavailability exceeds 80%, with moderate excretion rates primarily through urine and feces. Notably, the metabolic pathways involve modifications of ring substituent groups without cleavage of the nitrophenyl moiety .

Table 1: Pharmacokinetic Parameters of this compound

| Species | Bioavailability | Primary Excretion Route | Metabolites Present |

|---|---|---|---|

| Rats | >80% | Urine | Parent compound |

| Mice | High | Feces | Limited metabolites |

| Humans | >80% | Urine | Parent compound |

This compound's primary mode of action involves the inhibition of PPG oxidase, an enzyme critical in the biosynthesis of chlorophylls and heme. This inhibition leads to cellular toxicity characterized by:

- Accumulation of porphyrins

- Disruption of photosynthesis

- Induction of oxidative stress

These effects result in visible symptoms such as leaf chlorosis and necrosis in susceptible plant species .

Acute and Chronic Toxicity

This compound has been subjected to various toxicity assessments across multiple species. In repeat-dose studies, the dog was identified as the most sensitive species with a lowest observable adverse effect level (LOAEL) established based on liver-related effects .

Key Findings:

- Liver Effects: Increased liver weight and pigmentation were noted in rats and mice after prolonged exposure.

- Dermal Toxicity: Low dermal penetration was observed, suggesting minimal risk from skin exposure.

Case Study: Effects on Non-Target Organisms

Recent studies have highlighted the contrasting toxicity effects of this compound on different algal species. For instance, Raphidocelis subcapitata exhibited significant increases in cellular toxicity parameters when exposed to this compound concentrations as low as 10 µg/L, indicating potential environmental risks associated with its application .

Table 2: Toxicity Responses in Algal Species

| Algal Species | Concentration (µg/L) | Response (%) |

|---|---|---|

| Raphidocelis subcapitata | 10 | 67% decrease in qNrel |

| Microcystis aeruginosa | 40 | 16% decrease in qNrel |

| Chlamydomonas snowii | 320 | 50% increase in qNrel |

Resistance Development

Long-term application of this compound has led to resistance development in certain weed species, notably Amaranthus retroflexus. Research indicates that resistance mechanisms include target site mutations and enhanced metabolic detoxification through cytochrome P450s and glutathione S-transferases .

Table 3: Resistance Mechanisms in Amaranthus retroflexus

| Mechanism | Description |

|---|---|

| Target Site Mutation | Arg128Gly mutation in PPX2 gene |

| Non-target Resistance (NTSR) | Increased activity of metabolic enzymes |

Q & A

Basic Research Questions

Q. How can researchers design experiments to evaluate fomesafen resistance in weed populations?

Methodological Answer:

- Experimental Design: Collect seeds from suspected resistant weed populations in affected fields (e.g., Amaranthus retroflexus). Conduct dose-response assays using this compound at label rates (1x) and elevated rates (3x) to quantify survival rates . Compare resistance levels using ED50 (effective dose for 50% control) between populations. For example, a 30-fold resistance ratio (RR) in a population indicates a significant shift in susceptibility .

- Data Analysis: Use non-linear regression models to calculate resistance ratios. Validate findings with cross-resistance studies (e.g., lactofen) to assess if resistance extends to other PPO inhibitors .

Q. What methodologies are effective for assessing this compound’s environmental persistence and mobility in agricultural soils?

Methodological Answer:

- Field Studies: Monitor soil residues under plastic mulch (common in strawberry systems) using HPLC or LC-MS/MS. Collect soil cores at incremental depths (e.g., 0–0.1 m) and model dissipation kinetics with logistic functions (e.g., 50% dissipation at 37–47 days) .

- Laboratory Incubations: Measure half-life (t1/2) in surface soil under controlled conditions (e.g., t1/2 ≈100 days) and contrast with field data to identify discrepancies due to microbial activity or subsoil accumulation .

Q. How can crop selectivity to this compound be evaluated for rotational cropping systems?

Methodological Answer:

- Experimental Setup: Apply this compound at varying rates (e.g., 225–450 g ha<sup>-1</sup>) to target crops (e.g., soybeans, peas) and rotational crops (e.g., kidney beans, broad beans). Monitor phytotoxicity symptoms (leaf bronzing, crinkling) and yield impacts .

- Threshold Determination: Establish safe application rates based on yield reductions (e.g., ≤19.6% yield loss in soybeans at 450 g ha<sup>-1</sup>) and residue persistence below detection limits (0.001 µg/g) .

Advanced Research Questions

Q. What metabolomic approaches can elucidate resistance mechanisms in this compound-resistant weeds?

Methodological Answer:

- Experimental Workflow: Compare leaf tissue metabolomes of resistant (RY) and sensitive (SY) Amaranthus retroflexus populations using LC-MS. Focus on pathways like porphyrin biosynthesis (target of PPO inhibitors) and detoxification enzymes (e.g., cytochrome P450s, GSTs) .

- Data Integration: Use multivariate analysis (PCA, PLS-DA) to identify differential metabolites (e.g., antioxidants, lignin precursors) linked to resistance. Validate candidate biomarkers via enzyme inhibition assays .

Q. How do soil amendments like biochar influence this compound’s adsorption and environmental fate?

Methodological Answer:

- Adsorption Studies: Conduct batch equilibration experiments with biochar-amended soils (0.5–2% w/w). Fit adsorption data to Freundlich isotherms to calculate Kf values (e.g., Kf increases from 0.59 to 22.23 with 2% biochar) .

- Leaching Columns: Simulate rainfall events in soil columns and quantify this compound leachate concentrations. Corrogate reduced mobility (e.g., 21.4% leachate at 2% biochar) with adsorption coefficients (r = 0.990) .

Q. What role do surfactants play in optimizing this compound efficacy under varying soil conditions?

Methodological Answer:

- Adjuvant Screening: Test surfactants with different HLB values (e.g., 8.6–14.5) in pre-emergence applications. Use greenhouse trials with Euphorbia heterophylla to measure shoot dry mass reduction and control efficacy (>80% with HLB 8.6) .

- Soil Interactions: Analyze how organic matter (OM) content modulates surfactant effects. For high-OM soils, increase this compound rates (e.g., 220 g ha<sup>-1</sup>) to overcome reduced herbicide bioavailability .

Q. How can microbial degradation pathways for this compound be identified and engineered for bioremediation?

Methodological Answer:

- Enzyme Characterization: Isolate this compound-degrading bacteria (e.g., Bacillus sp. Za) and purify nitroreductases (e.g., DnrA). Perform molecular docking to assess binding affinities (ΔG values) between DnrA and this compound .

- Gene Cloning: Express dnrA in model organisms (e.g., E. coli) and quantify degradation rates via HPLC. Optimize conditions (pH, temperature) for maximum activity .

Q. Data Contradictions and Resolution

Q. Why do field and laboratory studies show discrepancies in this compound’s soil persistence?

Resolution:

- Key Factors: Field studies report long-term subsoil persistence (>3 years) due to limited microbial activity and photodegradation under plastic mulch, whereas lab incubations overestimate degradation in homogenized surface soils .

- Method Adjustments: Combine field core sampling with depth-specific microbial community profiling (16S rRNA sequencing) to explain persistence anomalies .

Q. How can variable crop responses to this compound be reconciled across studies?

Resolution:

- Contextual Variables: Differences in application timing (pre- vs. post-emergence), soil type (e.g., sandy vs. clay), and adjuvants (e.g., COC vs. MSO) significantly alter selectivity. Meta-analysis of 10+ trials can isolate critical variables .

Q. Research Gaps and Future Directions

- Degradate Identification: No detectable degradates were found in soil/water samples despite long-term persistence . Use high-resolution mass spectrometry (HRMS) to identify unknown metabolites.

- Resistance Evolution: Track Amaranthus populations annually using SNP markers to predict resistance spread .

Properties

IUPAC Name |

5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-methylsulfonyl-2-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClF3N2O6S/c1-28(25,26)20-14(22)10-7-9(3-4-12(10)21(23)24)27-13-5-2-8(6-11(13)16)15(17,18)19/h2-7H,1H3,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGZZWXTVIYUUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)C(F)(F)F)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClF3N2O6S | |

| Record name | FOMESAFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

108731-70-0 (sodium) | |

| Record name | Fomesafen [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072178020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7024112 | |

| Record name | Fomesafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fomesafen is a white crystalline solid. Used as an herbicide., Colorless or white solid; [HSDB] | |

| Record name | FOMESAFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fomesafen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Clear, pale, yellow odorless liquid; BP: 100.6 °C. Incompatible with acids. Soluble in range of organic solvents /Reflex/ | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Solubility at 25 °C (mg/mL): propylene glycol 631; octanol 12; ethyl decanoate 10 /Fomesafen sodium salt/, In water, 50 mg/L at 20 °C | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.28 g/cu cm at 20 °C | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000075 [mmHg], <4X10-3 mPa /<3.0X10-8 mm Hg/ at 20 °C | |

| Record name | Fomesafen | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5369 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid | |

CAS No. |

72178-02-0 | |

| Record name | FOMESAFEN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/18158 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fomesafen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72178-02-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fomesafen [ANSI:BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072178020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fomesafen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7024112 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-[2-chloro-4-(trifluoromethyl)phenoxy]-N-(methylsulphonyl)-2-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.470 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FOMESAFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M0A3U4CDTF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

220 °C | |

| Record name | FOMESAFEN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6660 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.